molecular formula C16H13ClN2OS B2610381 N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine CAS No. 300712-26-9

N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine

Cat. No.: B2610381
CAS No.: 300712-26-9
M. Wt: 316.8
InChI Key: QHDGUWSPSFTZHV-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a 2-chlorophenyl group and a 4-methoxyphenyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzaldehyde with 4-methoxyphenylthiourea in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol under reflux conditions to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Material Science: Explored for its potential use in the development of novel materials with unique electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-4-phenyl-1,3-thiazol-2-amine
  • N-(2-bromophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
  • N-(2-chlorophenyl)-4-(4-hydroxyphenyl)-1,3-thiazol-2-amine

Uniqueness

N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine is unique due to the presence of both 2-chlorophenyl and 4-methoxyphenyl groups, which can influence its chemical reactivity and biological activity. The methoxy group can enhance its solubility and interaction with biological targets, while the chloro group can affect its stability and reactivity in chemical reactions.

Properties

IUPAC Name

N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c1-20-12-8-6-11(7-9-12)15-10-21-16(19-15)18-14-5-3-2-4-13(14)17/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDGUWSPSFTZHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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